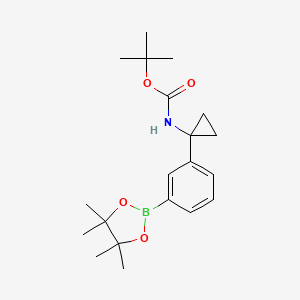![molecular formula C13H13F2N B2577404 3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene CAS No. 2031260-59-8](/img/structure/B2577404.png)
3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene is a useful research compound. Its molecular formula is C13H13F2N and its molecular weight is 221.251. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Transition-metal Phosphors with Cyclometalating Ligands
Cyclometalating chelates, which may include fluorinated aromatic compounds, play a significant role in creating phosphorescent complexes highly emissive at room temperature. These complexes find applications in organic light-emitting diodes (OLEDs), with the potential to tune emission wavelengths across the visible spectrum. The study by Chi and Chou (2010) emphasizes the utility of cyclometalating ligands in developing advanced materials for displays and illumination devices (Chi & Chou, 2010).
Environmental Biodegradability of Polyfluoroalkyl Chemicals
Liu and Avendaño's review (2013) on the microbial degradation of polyfluoroalkyl chemicals, which are used in numerous industrial and commercial applications, underlines the environmental fate of such compounds. The study focuses on the degradation pathways, half-lives, and the formation of persistent degradation products, which are crucial for assessing the environmental impact of fluorinated chemicals (Liu & Avendaño, 2013).
Engineered Nanomaterials (ENMs)
Westerhoff and Nowack (2013) discuss the fate and transport modeling of ENMs, including fluorinated compounds. This research is vital for understanding how these materials distribute in the environment and assessing their potential risks. The study suggests global descriptors for ENMs, which could include fluorinated compounds, to predict their environmental behavior (Westerhoff & Nowack, 2013).
Fluorinated Alternatives to Long-chain Perfluoroalkyl Substances
Wang et al. (2013) review the transition to safer fluorinated alternatives for applications in various sectors, including textile and food contact materials. The study highlights the need for further toxicological assessments to ensure these alternatives' safety for human health and the environment (Wang et al., 2013).
Developmental Toxicity of Perfluoroalkyl Acids
Lau, Butenhoff, and Rogers (2004) provide a critical overview of the developmental toxicity associated with perfluoroalkyl acids like PFOS and PFOA. This review underscores the importance of understanding the toxicological profiles of fluorinated compounds to assess their safety effectively (Lau et al., 2004).
作用機序
Target of Action
The primary target of 3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene is related to Förster resonance energy transfer (FRET) spectroscopy studies . It is a versatile fluorophore widely used due to its remarkable sensitivity, enabling precise donor–acceptor distance measurements, even for short peptides .
Mode of Action
The interaction of This compound with its targets involves the use of its properties as a fluorophore in FRET spectroscopy studies . It enables precise donor–acceptor distance measurements, which is crucial in understanding the structure and dynamics of biopolymers in a solution .
Biochemical Pathways
The biochemical pathways affected by This compound are likely related to the structural behavior of biopolymers, such as peptides . The compound provides valuable insights into their structural dynamics in solution .
Result of Action
The molecular and cellular effects of This compound ’s action are manifested in its ability to enable precise donor–acceptor distance measurements in FRET spectroscopy studies . This leads to a better understanding of the structure and dynamics of biopolymers in a solution .
Action Environment
The action, efficacy, and stability of This compound can be influenced by environmental factors. For instance, it has been shown to exhibit more efficient fluorescence quenching in C–H containing solvents, but less efficient quenching in aqueous solution . Furthermore, significant quenching was observed for hydrogencarbonate .
特性
IUPAC Name |
3-(2,4-difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N/c14-10-1-2-11(13(15)7-10)12-8-16-5-3-9(12)4-6-16/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSSSOPOQZCBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2577321.png)
![2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2577322.png)
![N-(1-cyanocycloheptyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2577325.png)
![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-[(methoxyamino)methylene]acetamide](/img/structure/B2577326.png)


![2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2577330.png)
![4-{[(3,4-dichlorophenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2577331.png)
![benzyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2577335.png)
![5-Bromo-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2577337.png)
![2-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2577338.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2577339.png)

![1-(3,5-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2577343.png)
